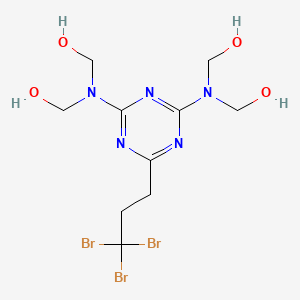

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra-

Description

The compound Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- is a halogenated triazine derivative with a complex structure. Its core consists of a symmetrical 1,3,5-triazine ring substituted at the 6-position with a 3,3,3-tribromopropyl group and at the 2,4-positions with dinitrilo moieties linked to methanol groups.

Properties

CAS No. |

90751-07-8 |

|---|---|

Molecular Formula |

C10H16Br3N5O4 |

Molecular Weight |

509.98 g/mol |

IUPAC Name |

[[4-[bis(hydroxymethyl)amino]-6-(3,3,3-tribromopropyl)-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol |

InChI |

InChI=1S/C10H16Br3N5O4/c11-10(12,13)2-1-7-14-8(17(3-19)4-20)16-9(15-7)18(5-21)6-22/h19-22H,1-6H2 |

InChI Key |

WRYGOBYUNBNKLX-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(Br)(Br)Br)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- typically involves the reaction of triazine derivatives with tribromopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form. Safety measures are crucial during production due to the potential hazards associated with the handling of brominated compounds.

Chemical Reactions Analysis

Types of Reactions

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of de-brominated products.

Substitution: The tribromopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

Bromination Reactions:

The compound is used extensively in bromination reactions due to the presence of bromine in its structure. Brominated compounds are critical intermediates in organic synthesis. For instance, the use of methanol as a solvent in photochemical bromination reactions has been documented to yield various regioisomeric products effectively . The brominated derivatives can be further transformed into other functional groups, enhancing their utility in synthetic pathways.

Case Studies:

- Synthesis of Hexabromocyclododecane: This compound was synthesized through the bromination of cyclododecatriene using Br2 in a mixed solvent system that included methanol. The reaction conditions allowed for high yields of the desired product .

- Regioselective Monobromination: Studies have shown that 2,4- and 2,6-tolylene diisocyanates can be selectively monobrominated under radical-free conditions using bromine, demonstrating the compound's versatility in producing specific brominated products .

Materials Science

Polymerization Processes:

The compound has been explored for its role in polymer chemistry. Its ability to act as a cross-linking agent or as an initiator for polymerization reactions opens avenues for developing new materials with tailored properties.

Case Studies:

- Poly(n-Hexyl Methacrylate): The polymerization of n-hexyl methacrylate has been studied in microemulsion systems where the compound acts as a stabilizer or initiator. The resulting polymers exhibit desirable characteristics such as high conversion rates and specific particle sizes .

Environmental Chemistry

Use as a Biocide:

Due to its brominated structure, the compound has potential applications as a biocide or pesticide. Brominated compounds are known for their antimicrobial properties, which can be harnessed for agricultural applications.

Case Studies:

- Effectiveness Against Pathogens: Research indicates that certain brominated triazines demonstrate significant antimicrobial activity against various pathogens, suggesting their potential use in crop protection strategies .

Analytical Chemistry

Spectrophotometric Applications:

The compound can also be utilized in analytical chemistry for detecting metal ions through colorimetric methods. For instance, derivatives of triazine compounds are known to form stable complexes with metal ions such as iron, allowing for their quantification using spectrophotometric techniques .

Mechanism of Action

The mechanism of action of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- involves its interaction with molecular targets such as enzymes and receptors. The tribromopropyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we analyze structurally related triazine derivatives and halogenated organics. Key comparisons include:

Substituent Effects on Reactivity and Stability

- Brominated vs. Chlorinated Triazines: Brominated triazines (e.g., the target compound) typically exhibit higher thermal stability and flame-retardant efficiency compared to chlorinated analogs (e.g., [6-[bis(2-chloroethoxymethyl)amino]-1,3,5-triazine-2,4-diyl]bis[(2-chloroethoxymethyl)imino]dimethanol, CAS 74037-61-9) due to bromine’s superior radical-scavenging capacity. However, chlorinated variants may offer cost advantages . Example: The target compound’s tribromopropyl group likely increases hydrophobicity and reduces leaching in polymer matrices compared to hydrophilic amino-substituted triazines (e.g., [(6-amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol, CAS 38228-21-6) .

- Functional Group Variations: Imidazole-linked triazines (e.g., [6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol, CAS 56545-16-5) prioritize coordination chemistry or catalysis, whereas the target compound’s bromoalkyl chain emphasizes halogen-mediated flame inhibition .

Data Tables

Table 1: Structural and Functional Comparison of Selected Triazine Derivatives

Table 2: Halogen Content and Environmental Impact

Biological Activity

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- is a compound with significant potential in various biological applications. The s-triazine ring structure is known for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this specific compound through detailed research findings, case studies, and data tables.

- Molecular Formula : C9H18N6O6

- Molecular Weight : 306.28 g/mol

- CAS Number : 531-18-0

- Melting Point : 150°C

- Boiling Point : Approximately 446.9°C

- Density : 1.3601 g/cm³

Biological Activity Overview

The biological activities of s-triazine derivatives, including methanol (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra-, have been studied extensively. Key areas of interest include:

-

Antimicrobial Activity

- Several studies have reported that s-triazine derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against multi-drug resistant (MDR) bacterial strains.

- A study highlighted that certain s-triazine derivatives demonstrated inhibition against various bacterial pathogens, suggesting potential applications in developing new antibiotics .

- Antioxidant Activity

- Anticancer Properties

Table 1: Biological Activities of Related s-Triazine Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound A | Antibacterial | E. coli | 10 | |

| Compound B | Antioxidant | Human fibroblasts | 25 | |

| Compound C | Anticancer | HeLa cells | 5 |

| Property | Value |

|---|---|

| Molecular Weight | 306.28 g/mol |

| Melting Point | 150°C |

| Boiling Point | ~446.9°C |

| Density | 1.3601 g/cm³ |

| pKa | 12.05 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of s-triazine derivatives against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that methanol (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL against S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant properties of various s-triazine derivatives using DPPH and FRAP assays. Results showed that compounds related to methanol (6-(3,3,3-tribromopropyl)-s-triazine) displayed substantial radical scavenging activity compared to standard antioxidants like ascorbic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.